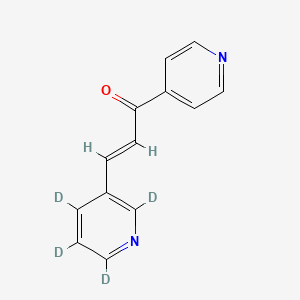

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 is a deuterated derivative of a compound that features two pyridine rings connected by a propene-1-one bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde in the presence of a deuterated base, such as deuterated sodium hydroxide, in a deuterated solvent like deuterated dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13D4H6N2O

- Molecular Weight : 214.256 g/mol

- CAS Number : 1185239-44-4

- IUPAC Name : (E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one

The compound features a unique structure that allows it to interact selectively with specific biological targets, making it valuable for various research applications.

Metabolic Regulation

3PO acts as a competitive inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphate 3 (PFKFB3), which plays a critical role in regulating glycolysis and gluconeogenesis. By inhibiting PFKFB3, 3PO reduces fructose-2,6-bisphosphate levels, leading to decreased glucose uptake and lactate secretion in cells. This mechanism is particularly significant in cancer research, where altered glucose metabolism is a hallmark of tumor cells .

Cancer Research

Due to its ability to induce apoptosis in cancer cells by altering metabolic pathways, 3PO is being investigated as a potential therapeutic agent for various cancers. Studies have shown that treatment with 3PO can lead to significant reductions in cell viability in cancer lines through metabolic modulation .

Case Study 1: Inhibition of PFKFB3

A study demonstrated that 3PO effectively inhibited PFKFB3 with an IC50 value of approximately 23 µM. This inhibition led to metabolic changes that reduced glycolytic flux in treated cells, highlighting its potential as a metabolic regulator in cancer therapy.

Case Study 2: Induction of Apoptosis

In vitro experiments have shown that treatment with 3PO can induce apoptosis in various cancer cell lines by downregulating key metabolic pathways. The compound's action results in increased levels of reactive oxygen species (ROS), which contribute to cell death .

Mécanisme D'action

The mechanism of action of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one: The non-deuterated version of the compound.

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-ol: A reduced form of the compound.

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-amine: Another reduced form with an amine group.

Uniqueness

The deuterated version, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4, is unique due to the presence of deuterium atoms, which can influence the compound’s stability, reactivity, and interaction with biological systems. This makes it particularly valuable in research applications where isotopic labeling is important.

Activité Biologique

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4, also known by its CAS number 1185239-44-4, is a deuterated derivative of a class of compounds that exhibit significant biological activity. This compound is characterized by its unique structure, which includes two pyridine rings and a propene moiety, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C13H6D4N2O

- Molecular Weight : 214.256 g/mol

- SMILES Notation : [2H]c1nc([2H])c(\C=C\C(=O)c2ccncc2)c([2H])c1[2H]

- IUPAC Name : (E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one

Research indicates that compounds with similar structures to this compound often interact with various biological targets, including enzymes and receptors. The presence of the pyridine rings suggests potential interactions with nucleic acids and proteins, which can lead to modulation of cellular pathways.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of pyridine-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, imidazopyridines have shown selective inhibition of kinase activity, which is crucial for cancer cell proliferation. The structural similarity between these compounds and this compound suggests that it may possess similar anticancer properties .

Neuroprotective Effects

Recent investigations into GSK-3β inhibitors have highlighted the potential for pyridine derivatives to exert neuroprotective effects. In particular, compounds that inhibit GSK-3β have been associated with reduced neuroinflammation and improved outcomes in models of neurodegenerative diseases . This indicates a promising avenue for further research into the neuroprotective capabilities of this compound.

Case Study 1: Anticancer Activity

In a study published in the journal Molecules, researchers explored the anticancer properties of various imidazopyridine derivatives. They found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines through the inhibition of specific kinases involved in cell cycle regulation. This suggests that this compound may similarly affect cancer cell viability due to its structural characteristics .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Imidazopyridine A | MCF-7 | 5.0 | Kinase Inhibition |

| Imidazopyridine B | MDA-MB-231 | 7.5 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

Case Study 2: Neuroprotection

A study focusing on GSK-3β inhibitors revealed that certain pyridine derivatives could reduce tau phosphorylation in neuronal cells, thereby offering protection against neurodegeneration. The findings suggest that similar compounds could be evaluated for their ability to mitigate neuroinflammatory responses associated with conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

(E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+/i1D,2D,7D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-GWHRRPHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])/C=C/C(=O)C2=CC=NC=C2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.